molecular formula C16H13ClN4O4 B213580 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide

Cat. No. B213580
M. Wt: 360.75 g/mol
InChI Key: JPVVWCSLPOTRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CNF and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CNF is not fully understood. However, studies have shown that CNF inhibits the activity of various enzymes involved in cancer cell growth, such as topoisomerase II. CNF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Studies have also shown that CNF inhibits the activity of various enzymes involved in bacterial and fungal growth, such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been shown to have potent antimicrobial activity against various bacteria and fungi. CNF has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using CNF in lab experiments is its potent anticancer and antimicrobial properties. CNF has also been shown to have anti-inflammatory effects, which can be beneficial in various disease models. However, one of the limitations of using CNF in lab experiments is its potential toxicity. Studies have shown that CNF can be toxic to normal cells at high concentrations.

Future Directions

There are various future directions for the study of CNF. One of the future directions is the development of CNF as a potential anticancer drug. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. Another future direction is the development of CNF as a potential antimicrobial drug. CNF has potent antimicrobial activity against various bacteria and fungi. Another future direction is the study of the mechanism of action of CNF. The mechanism of action of CNF is not fully understood, and further studies are needed to elucidate its mode of action.

Synthesis Methods

CNF has been synthesized using different methods, including the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a base.

Scientific Research Applications

CNF has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anticancer properties. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been studied for its antimicrobial properties. Studies have shown that CNF has potent antimicrobial activity against various bacteria and fungi. CNF has also been studied for its anti-inflammatory properties. Studies have shown that CNF has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C16H13ClN4O4/c1-10-14(17)15(21(23)24)19-20(10)9-12-7-8-13(25-12)16(22)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22)

InChI Key

JPVVWCSLPOTRCG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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